![molecular formula C17H27NO3S B5849285 N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5849285.png)
N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide
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Description
“N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C16H25NO3S . The average mass of this compound is 311.440 Da and its monoisotopic mass is 311.155518 Da .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide” can be represented by the SMILES stringCc1ccc(cc1)S([O-])(=O)=O.C[N+]2(CCOCC2)CCN=C=NC3CCCCC3
.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide:
Catalysis in Organic Synthesis
This compound is utilized as a catalyst in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Its ability to facilitate the formation of carbon-carbon bonds under mild conditions makes it valuable in the synthesis of complex organic molecules. This application is crucial for the production of pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-11-16(21-4)13(2)14(17)3/h11-12,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFGAWSFIMVXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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